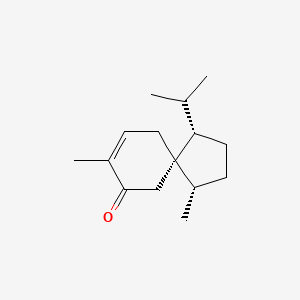
(-)-Acorenone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(-)-Acorenone is an enone and an enol ether. It has a role as a metabolite.
科学的研究の応用
Inhibition of Acetylcholinesterase and Butyrylcholinesterase
One of the primary applications of (-)-Acorenone is its role as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are crucial in the breakdown of acetylcholine, a neurotransmitter involved in memory and learning processes. Impaired cholinergic function is associated with Alzheimer's disease, making AChE inhibitors valuable for therapeutic interventions.
- Study Findings : Research has shown that pure acorenone B (a variant of acorenone) exhibits significant inhibitory activity against AChE and BChE, with IC50 values of 40.8 μg/mL and 10.9 μg/mL, respectively . These values indicate a moderate potential compared to established drugs like donepezil, suggesting that acorenone could be a candidate for further development in treating Alzheimer's disease.
Neuroprotective Properties
In addition to enzyme inhibition, acorenone's neuroprotective properties have been investigated. The compound has been shown to enhance GABA receptor activity, which is critical for neuronal inhibition and protection against excitotoxicity.
- Mechanism of Action : A study revealed that extracts containing acorenone modulate GABA-induced chloride currents in neuronal cells, indicating potential applications in managing conditions characterized by excessive neuronal activity .
Antimicrobial Activity
This compound also demonstrates antimicrobial properties, making it relevant in the field of natural product pharmacology.
- In Vitro Studies : The essential oil containing acorenone exhibited weak inhibitory activity against certain bacterial strains such as Enterococcus faecalis and Staphylococcus aureus, with minimal inhibitory concentrations (MIC) recorded at 10 mg/mL and 5 mg/mL respectively . This suggests potential applications in developing natural antimicrobial agents.
Bioactive Compound Research
Research into bioactive compounds from natural sources highlights the significance of this compound in broader medicinal contexts.
Case Studies
特性
CAS番号 |
5956-05-8 |
|---|---|
分子式 |
C15H24O |
分子量 |
220.35 g/mol |
IUPAC名 |
(1S,4S,5S)-1,8-dimethyl-4-propan-2-ylspiro[4.5]dec-7-en-9-one |
InChI |
InChI=1S/C15H24O/c1-10(2)13-6-5-12(4)15(13)8-7-11(3)14(16)9-15/h7,10,12-13H,5-6,8-9H2,1-4H3/t12-,13-,15-/m0/s1 |
InChIキー |
HBTHUBMUAHAWBC-YDHLFZDLSA-N |
SMILES |
CC1CCC(C12CC=C(C(=O)C2)C)C(C)C |
異性体SMILES |
C[C@H]1CC[C@H]([C@]12CC=C(C(=O)C2)C)C(C)C |
正規SMILES |
CC1CCC(C12CC=C(C(=O)C2)C)C(C)C |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















